molecular formula C51H96O6 B12406745 1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate

1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate

Cat. No.: B12406745
M. Wt: 812.3 g/mol
InChI Key: YUNYDLOKHYJQAT-OTEPLKBXSA-N
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Description

1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a glycerol backbone esterified with pentadecanoic acid and a deuterated unsaturated fatty acid, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate typically involves multiple steps:

    Esterification: The glycerol backbone is esterified with pentadecanoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

    Deuteration: The unsaturated fatty acid is subjected to deuteration, often using deuterium gas (D2) in the presence of a palladium catalyst to introduce deuterium atoms at specific positions.

    Coupling: The deuterated fatty acid is then coupled with the esterified glycerol backbone using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate can undergo various chemical reactions:

    Oxidation: The unsaturated fatty acid moiety can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), leading to the formation of diols or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under mild heating.

    Reduction: LiAlH4 in anhydrous ether under reflux.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Diols or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and deuteration reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a tracer in metabolic studies due to its deuterium labeling.

    Medicine: Explored for its potential use in drug delivery systems and as a component in lipid-based formulations.

    Industry: Utilized in the production of specialized lubricants and surfactants.

Mechanism of Action

The mechanism of action of 1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The deuterium atoms can provide insights into the metabolic pathways and the stability of the compound in biological systems. The ester groups may undergo hydrolysis, releasing the fatty acids, which can then participate in various metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-di(pentadecanoyloxy)propan-2-yl octadec-9-enoate: Similar structure but without deuterium labeling.

    1,3-di(pentadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate: Similar structure with a different unsaturated fatty acid.

Uniqueness

1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate is unique due to its deuterium labeling, which makes it valuable for metabolic studies and tracing experiments. The presence of deuterium atoms can alter the compound’s physical and chemical properties, providing unique insights into its behavior in various environments.

Properties

Molecular Formula

C51H96O6

Molecular Weight

812.3 g/mol

IUPAC Name

1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate

InChI

InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-23-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-24-21-18-15-12-9-6-3/h25-26,48H,4-24,27-47H2,1-3H3/b26-25-/i1D3,4D2,7D2

InChI Key

YUNYDLOKHYJQAT-OTEPLKBXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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